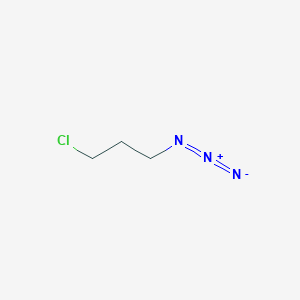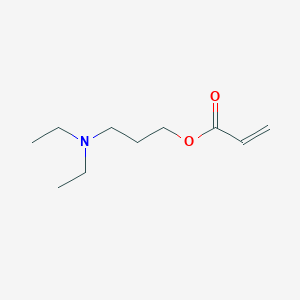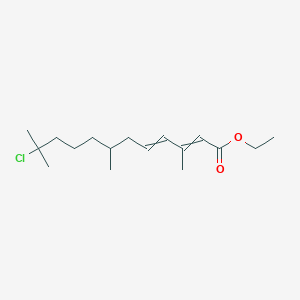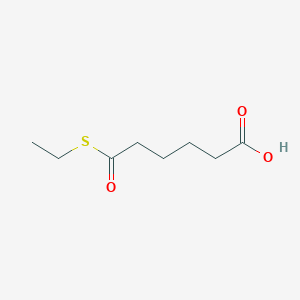
7-Ethyl-4-hydroxy-2-oxo-2H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system with a nitrile group at the 3-position, an ethyl group at the 7-position, a hydroxyl group at the 4-position, and an oxo group at the 2-position. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- typically involves the reaction of salicylaldehyde with alkyl cyanoacetates under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzopyran ring system . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The nitrile group at the 3-position can be reduced to an amine.
Substitution: The ethyl group at the 7-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-ethyl-4-oxo-2H-1-benzopyran-3-carbonitrile.
Reduction: Formation of 7-ethyl-4-hydroxy-2H-1-benzopyran-3-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the electrophile used.
Scientific Research Applications
2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, its potential anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA and proteins, leading to the modulation of various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-3-carbonitrile, 4-hydroxy-2-oxo-: Lacks the ethyl group at the 7-position.
2H-1-Benzopyran-3-carbonitrile, 7-ethyl-2-oxo-: Lacks the hydroxyl group at the 4-position.
2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-: Lacks the oxo group at the 2-position.
Uniqueness
The presence of both the ethyl group at the 7-position and the hydroxyl group at the 4-position in 2H-1-Benzopyran-3-carbonitrile, 7-ethyl-4-hydroxy-2-oxo- contributes to its unique chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
58138-63-9 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
7-ethyl-4-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO3/c1-2-7-3-4-8-10(5-7)16-12(15)9(6-13)11(8)14/h3-5,14H,2H2,1H3 |
InChI Key |
HFSDDWFEMGEKRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)









![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)


![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
